molecular formula C20H20N2O2 B3396267 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1011607-07-0

3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B3396267
CAS No.: 1011607-07-0
M. Wt: 320.4 g/mol
InChI Key: FXDMXAOZVANHKY-MDZDMXLPSA-N
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Description

3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound belonging to the family of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multi-step organic reactions. Commonly, a cycloaddition reaction is utilized to form the heterocyclic core, followed by functionalization steps to introduce the cinnamoyl group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimization of reaction conditions to maximize yield and minimize by-products. The process may involve catalysis, high-pressure systems, and purification steps such as chromatography to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can convert the compound into its fully saturated form.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups on the heterocyclic ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, alkyl or aryl groups under appropriate catalysts.

Major Products: The major products of these reactions are typically derivatives with altered functional groups, which can then be further studied for their properties and applications.

Scientific Research Applications

3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one finds use in various scientific research domains:

  • Chemistry: : As a reagent in the study of reaction mechanisms and synthesis of other complex molecules.

  • Biology: : For exploring its potential as a bioactive compound, particularly in enzyme inhibition or as a molecular probe.

  • Medicine: : Investigated for potential therapeutic applications, such as antimicrobial, antifungal, or anti-inflammatory activities.

  • Industry: : Used in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one depends on its specific application:

  • Molecular Targets: : It may interact with enzymes, receptors, or DNA, influencing biochemical pathways.

  • Pathways Involved: : In therapeutic contexts, it might inhibit key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Comparing this compound with others in its class highlights its uniqueness:

  • 3-cinnamoyl-3,4,5,6-tetrahydro-1H-pyrido[1,2-a][1,5]diazocin-8(2H)-one: : Lacks the methano bridge, altering its reactivity and biological activity.

  • 3-benzoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one: : Substitutes cinnamoyl with benzoyl, impacting its chemical properties.

Properties

IUPAC Name

11-[(E)-3-phenylprop-2-enoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(10-9-15-5-2-1-3-6-15)21-12-16-11-17(14-21)18-7-4-8-20(24)22(18)13-16/h1-10,16-17H,11-14H2/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDMXAOZVANHKY-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Reactant of Route 2
Reactant of Route 2
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Reactant of Route 3
Reactant of Route 3
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Reactant of Route 4
Reactant of Route 4
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Reactant of Route 5
Reactant of Route 5
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Reactant of Route 6
Reactant of Route 6
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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